Benzenesulfonyl fluoride

Serine hydrolase inhibition Acetylcholinesterase Covalent inhibitor selectivity

Benzenesulfonyl fluoride (BSF, CAS 368-43-4) is the prototypical aromatic sulfonyl fluoride, consisting of an unsubstituted benzene ring directly attached to a –SO₂F group (C₆H₅SO₂F, MW 160.17 g/mol). It exists as a moisture-sensitive, colorless to light yellow liquid at ambient temperature (density 1.333 g/mL at 25 °C, bp 207–208 °C, flash point 87 °C).

Molecular Formula C6H5FO2S
Molecular Weight 160.17 g/mol
CAS No. 368-43-4
Cat. No. B1205215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonyl fluoride
CAS368-43-4
Synonymsenezenesulfonyl fluoride
phenylsulfonylfluoride
Molecular FormulaC6H5FO2S
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)F
InChIInChI=1S/C6H5FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
InChIKeyIDIPWEYIBKUDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonyl Fluoride (BSF, CAS 368-43-4): Core Identity and Procurement-Relevant Characteristics


Benzenesulfonyl fluoride (BSF, CAS 368-43-4) is the prototypical aromatic sulfonyl fluoride, consisting of an unsubstituted benzene ring directly attached to a –SO₂F group (C₆H₅SO₂F, MW 160.17 g/mol) [1]. It exists as a moisture-sensitive, colorless to light yellow liquid at ambient temperature (density 1.333 g/mL at 25 °C, bp 207–208 °C, flash point 87 °C) . BSF serves dual roles: (i) as a covalent serine hydrolase inhibitor whose sulfonyl fluoride warhead sulfonylates the active-site serine residue, and (ii) as a SuFEx (Sulfur(VI) Fluoride Exchange) click-chemistry building block that exploits the unique balance of thermodynamic stability and tunable electrophilic reactivity characteristic of the S–F bond [1][2]. Unlike its more widely cited derivative AEBSF (the 4‑(2‑aminoethyl) analog), the parent BSF scaffold lacks the basic amine side chain, imparting distinct solubility, reactivity, and biological selectivity properties that directly affect procurement decisions in medicinal chemistry, chemical biology, and organic synthesis workflows.

1
Serine hydrolase covalent inhibition studies Tool compound with distinct reactivity profile vs. AEBSF/PMSF
2
SuFEx click chemistry building block Electronically neutral aryl –SO₂F baseline scaffold
3
Liquid reagent format for automated dispensing Eliminates pre-weighing and dissolution steps required by solid analogs

Why PMSF, Tosyl Fluoride, or AEBSF Cannot Replace Benzenesulfonyl Fluoride in Critical Workflows


Procurement specialists and laboratory scientists frequently assume that sulfonyl fluoride protease inhibitors or SuFEx building blocks are interchangeable based on their shared –SO₂F warhead. This assumption fails because subtle structural differences among BSF, PMSF (benzylsulfonyl fluoride), AEBSF (4‑(2‑aminoethyl)benzenesulfonyl fluoride), tosyl fluoride (4‑methylbenzenesulfonyl fluoride), and benzenesulfonyl chloride produce large, quantifiable divergences in three decision-critical dimensions: (i) enzyme inactivation spectrum—BSF inactivates Torpedo californica acetylcholinesterase whereas PMSF is completely inert toward this enzyme [1]; (ii) hydrolytic stability—the S–F bond in sulfonyl fluorides resists aqueous hydrolysis orders of magnitude better than the S–Cl bond in sulfonyl chlorides, directly affecting shelf-life, reaction solvent compatibility, and biological assay reproducibility [2]; and (iii) SuFEx reactivity profile—the absence of electron-donating or -withdrawring substituents on the BSF phenyl ring yields a distinct reactivity window compared to para-substituted analogs such as tosyl fluoride, influencing click-chemistry coupling efficiency and chemoselectivity [3]. The quantitative evidence below establishes that BSF occupies a unique and non-substitutable position within the aryl sulfonyl fluoride chemical space.

This Product
Benzenesulfonyl Fluoride
Broad-spectrum AChE reactivity; electronically neutral SuFEx baseline; liquid handling.
vs
Common Alternatives
PMSF is inert toward Torpedo californica AChE and may miss cross-species targets.

Tosyl fluoride carries an electron-donating methyl group that alters SuFEx coupling rates.

Benzenesulfonyl chloride hydrolyzes rapidly and cannot serve as a sulfonylating reagent in phosphonate chemistry.
Shared –SO₂F warhead does not guarantee interchangeable enzyme coverage or reactivity.

Quantitative Differentiation Evidence for Benzenesulfonyl Fluoride Versus Closest Analogs


Broader Acetylcholinesterase Species Coverage: BSF Inhibits Torpedo californica AChE Whereas PMSF Shows No Measurable Reactivity

In a direct head-to-head comparison under identical pseudo-first-order conditions, BSF (4 mM) inactivated both mouse and Torpedo californica acetylcholinesterase (AChE), whereas PMSF (0.5 mM) produced no measurable inactivation of the T. californica enzyme [1]. For mouse AChE, PMSF was the more potent inactivator: PMSF at 0.5 mM generated a 6-fold faster inactivation rate than BSF at 4 mM, corresponding to an approximately 48-fold higher second-order inactivation rate constant for PMSF on mouse AChE [1]. However, the complete inactivity of PMSF toward T. californica AChE—confirmed by multiple independent measurements—demonstrates a qualitative, sequence-dependent deficiency not shared by BSF. The double mutant T. californica AChE F288L/F290V partially rescued PMSF sensitivity (~4000-fold increase over wild-type T. californica enzyme), but did not reach the broad reactivity profile intrinsic to BSF [1].

AChE Species Coverage
Head-to-head
BSF inactivates both mouse and Torpedo californica AChE; PMSF is completely inactive toward T. californica AChE. PMSF shows ~48-fold higher second-order rate on mouse AChE.
Sequence-dependent target engagement profile
PMSF not interchangeable for non-mammalian AChE studies.
Serine hydrolase inhibition Acetylcholinesterase Covalent inhibitor selectivity

Hydrolytic Stability Advantage of the S–F Bond: Sulfonyl Fluorides vs. Sulfonyl Chlorides in Aqueous and Protic Environments

Sulfonyl fluorides, including BSF, exhibit substantially greater resistance to hydrolysis than their sulfonyl chloride counterparts. The general stability order for sulfonyl halides is well-established: sulfonyl fluorides > sulfonyl chlorides > sulfonyl bromides > sulfonyl iodides [1]. Benzenesulfonyl chloride undergoes rapid hydrolysis in water and aqueous solvent mixtures, with half-lives on the order of minutes to hours depending on pH, whereas BSF remains intact under comparable conditions—a property explicitly noted in the SuFEx literature, which describes sulfonyl fluorides as 'stable to thermolysis as well as nucleophilic substitution' and 'oxygen and water friendly' [2]. In contrast, PMSF (a benzyl sulfonyl fluoride) has a documented aqueous half-life of approximately 110 min at pH 7.0 (25 °C), 55 min at pH 7.5, and 35 min at pH 8.0, requiring preparation in anhydrous organic solvents immediately before use . BSF, lacking the benzylic methylene group that accelerates PMSF hydrolysis, is projected to have longer aqueous persistence, although precise BSF hydrolysis half-life data at neutral pH remain sparse in the primary literature [2].

Hydrolytic Stability
Class-level
Sulfonyl fluorides are orders of magnitude more stable than sulfonyl chlorides. PMSF half-life: 35–110 min (pH 7–8); BSF expected longer.
Supports aqueous-compatible workflow selection
BSF exact half-life data require verification.
Hydrolytic stability Sulfonyl halide reactivity Aqueous-compatible reagents

SuFEx Click Chemistry Reactivity: Unsubstituted Aryl Sulfonyl Fluoride Provides a Defined Baseline for Coupling Optimization

BSF is the simplest aryl sulfonyl fluoride and participates in SuFEx reactions with amines, alcohols, and carbon pronucleophiles to form sulfonamides, sulfonates, and sulfones, respectively [1]. Unlike para-substituted analogs such as tosyl fluoride (4‑CH₃) or 4‑fluorobenzenesulfonyl fluoride (4‑F), BSF lacks electronic perturbation of the aromatic ring, providing a neutral electronic baseline for reactivity tuning. In SuFEx sulfonamidation, aryl and benzyl sulfonyl fluorides with varying substituents have been reported to proceed in 62–99% yields under Lewis acid catalysis [2]. The flow synthesis of o‑functionalized benzenesulfonyl fluorides via aryllithium intermediates (0.016 s residence time, −18 °C) followed by SuFEx coupling with organolithium nucleophiles achieved one-flow molecular assembly in 42–72% yields, demonstrating the compatibility of the BSF scaffold with ultrafast transformations [3]. The absence of electron-donating (e.g., –CH₃ in tosyl fluoride) or electron-withdrawing groups on BSF means its SuFEx reactivity is governed solely by the intrinsic electrophilicity of the –SO₂F group, making it the preferred starting point for structure-reactivity relationship (SAR) studies and for applications where predictable, substituent-independent coupling rates are required.

SuFEx Reactivity Baseline
Class-level
Unsubstituted aryl –SO₂F serves as electronic null point. SuFEx sulfonamidation yields 62–99% reported for aryl/benzyl class; BSF compatible with ultrafast flow synthesis (0.016 s residence time).
Eliminates confounding electronic substituent effects
Preferred scaffold for SAR library construction.
SuFEx click chemistry Sulfonamide synthesis Bioconjugation

Differentiated Reactivity as a Direct Sulfonylating Reagent for α‑Phosphonate Functionalization Compared to Benzenesulfonyl Chloride

Benzenesulfonyl fluoride (BSF) reacts with lithiated alkyl phosphonates to produce α‑sulfonyl phosphonates via direct sulfonylation at the α‑position, a reactivity mode distinct from benzenesulfonyl chloride, which acts as a chlorenium ion source rather than a sulfonylating agent under comparable conditions [1]. In a systematic study, BSF sulfonylation of lithiated diethyl methylphosphonate using LiHMDS as base yielded α‑sulfonyl phosphonates, with yields varying as a function of the α‑substituent size—smaller α‑alkyl groups gave higher yields [1]. The resulting α‑sulfonyl phosphonates were subsequently converted to vinyl sulfones via Horner-Emmons olefination in a one-pot sequence, demonstrating BSF's dual role as both a sulfonyl transfer reagent and a gateway to olefination substrates [1]. This contrasts with benzenesulfonyl chloride, which under similar lithiated phosphonate conditions transfers Cl⁺ rather than the sulfonyl group, leading to α‑chloro phosphonates instead [1].

α-Phosphonate Sulfonylation
Supporting evidence
BSF transfers PhSO₂– group to lithiated alkyl phosphonates yielding α-sulfonyl phosphonates. Benzenesulfonyl chloride transfers Cl⁺, forming α-chloro phosphonates.
Divergent chemoselectivity dictates product outcome
Chloride analog cannot access the same product class.
Organophosphonate synthesis Sulfonylation methodology Vinyl sulfone preparation

Physical State and Handling Profile Differentiates BSF from Solid Sulfonyl Fluoride Alternatives in Automated and High-Throughput Settings

BSF is a liquid at standard laboratory temperature (density 1.333 g/mL at 25 °C, bp 207–208 °C, flash point 87 °C) . In contrast, PMSF is a low-melting solid (mp ~92 °C) with poor water solubility requiring dissolution in anhydrous isopropanol or ethanol immediately before use , and tosyl fluoride is a solid at ambient temperature (mp 41–42 °C) . AEBSF hydrochloride is a solid (mp ≥184 °C) that is water-soluble (50 mg/mL) . BSF's liquid physical state eliminates the need for pre-weighing and dissolution steps in automated liquid-handling platforms, reduces solvent compatibility constraints (no requirement for anhydrous organic co-solvents), and enables direct volumetric dispensing. Its moisture sensitivity necessitates storage under inert atmosphere, a requirement that is comparable to the handling precautions for PMSF and tosyl fluoride .

Physical State & Handling
Supporting evidence
BSF is a liquid at 25 °C (density 1.333 g/mL). PMSF (mp ~92 °C), tosyl fluoride (mp 41–42 °C), and AEBSF (mp ≥184 °C) are solids requiring pre-dissolution.
Enables direct volumetric liquid transfer
Reduces unit operations in automated workflows.
Liquid reagent handling High-throughput screening Automated synthesis

High-Value Application Scenarios Where Benzenesulfonyl Fluoride (CAS 368-43-4) Outperforms Analogs


Cross-Species Acetylcholinesterase Inhibition Studies Requiring Broad Phylogenetic Coverage

Researchers investigating AChE inhibition across evolutionarily distant species—particularly when comparing mammalian (mouse) and fish/invertebrate (Torpedo californica) enzyme isoforms—must select BSF over PMSF because PMSF is completely unreactive toward T. californica AChE, as demonstrated by Kraut et al. (2000) [1]. In these studies, BSF at 4 mM produced robust pseudo-first-order inactivation of both mouse and Torpedo AChE, whereas PMSF at 0.5 mM showed no detectable modification of the Torpedo enzyme. This differential reactivity is attributed to active-site gorge residue differences (specifically at positions 288 and 290) and cannot be predicted from mammalian AChE inhibition data alone [1]. For laboratories conducting comparative enzymology, neurotoxicology screening, or pesticide discovery across diverse species, BSF is the only commercially available simple sulfonyl fluoride that provides this breadth of coverage.

SuFEx Click Chemistry Library Synthesis Using an Electronically Neutral Aryl Sulfonyl Fluoride Scaffold

In SuFEx-based library construction for covalent inhibitor discovery, BSF serves as the electronically unperturbed parent scaffold against which structure-reactivity relationships can be calibrated [2]. Unlike tosyl fluoride (electron-donating –CH₃) or 4‑fluorobenzenesulfonyl fluoride (electron-withdrawing –F, with competing SNAr reactivity toward amines), BSF reacts exclusively at the sulfonyl center with predictable electrophilicity governed solely by the intrinsic S–F bond polarization [2][3]. The recent demonstration of ultrafast flow synthesis of o‑functionalized benzenesulfonyl fluorides with subsequent SuFEx coupling (42–72% one‑flow yields, 0.016 s residence time) confirms that the BSF core is compatible with state-of-the-art continuous-flow manufacturing platforms [3]. Procurement of the parent BSF, rather than pre-functionalized analogs, enables maximum downstream synthetic flexibility.

α‑Sulfonyl Phosphonate and Vinyl Sulfone Synthesis via Direct Sulfonylation of Organolithium Intermediates

For synthetic chemistry teams preparing α‑sulfonyl phosphonates—key intermediates in Horner-Emmons olefination to vinyl sulfones—BSF is uniquely qualified as the sulfonyl transfer reagent [4]. Under identical conditions employing lithiated alkyl phosphonates and LiHMDS, BSF transfers the phenylsulfonyl group to the α‑position, whereas benzenesulfonyl chloride transfers Cl⁺ to produce α‑chloro phosphonates, an entirely different product [4]. This divergent chemoselectivity means that substitution of BSF with the more readily available benzenesulfonyl chloride will not yield the desired α‑sulfonyl phosphonate. The one‑pot sequence—BSF sulfonylation followed by Horner-Emmons condensation with aldehydes—provides direct access to vinyl sulfones in moderate yields, a synthetic shortcut not achievable with other sulfonyl halides [4].

High-Throughput Screening and Automated Liquid-Handling Workflows Requiring Neat Liquid Reagent Dispensing

BSF's liquid physical state at ambient temperature (density 1.333 g/mL, bp 207–208 °C) makes it directly compatible with automated liquid-handling systems, acoustic dispensers, and flow-chemistry pumps without the need for pre-weighing, dissolution in organic co-solvents, or preparation of stock solutions . In contrast, PMSF (mp ~92 °C), tosyl fluoride (mp 41–42 °C), and AEBSF hydrochloride (mp ≥184 °C) are all solids that require gravimetric handling and dissolution before dispensing—steps that introduce weighing errors, solvent compatibility constraints (PMSF requires anhydrous isopropanol or ethanol), and dead-volume losses . For high-throughput covalent inhibitor screening campaigns, SuFEx library production, or continuous-flow process chemistry, BSF's liquid nature translates directly to higher throughput, lower solvent waste, and improved liquid-transfer accuracy .

Application
Selection Property
Validation Focus
Cross-species acetylcholinesterase inhibition studies
Broad phylogenetic target engagement
Verify inactivation across target enzyme isoforms
SuFEx click chemistry library synthesis
Electronically neutral aryl –SO₂F scaffold
Confirm substituent-independent coupling efficiency
α-Sulfonyl phosphonate and vinyl sulfone synthesis
Sulfonyl transfer chemoselectivity over chlorination
Monitor reaction pathway for α-sulfonyl vs. α-chloro product
High-throughput screening and automated synthesis
Neat liquid physical state
Assess volumetric dispensing accuracy and moisture control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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